molecular formula C15H15ClO B134878 Benzhydryl 2-chloroethyl ether CAS No. 32669-06-0

Benzhydryl 2-chloroethyl ether

Cat. No. B134878
CAS RN: 32669-06-0
M. Wt: 246.73 g/mol
InChI Key: ZNVASENTCOLNJT-UHFFFAOYSA-N
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Description

Benzhydryl 2-chloroethyl ether (BCEE) is a widely used reagent in organic synthesis. It is an ether derivative of benzhydryl chloride, an organic compound with a wide variety of applications in the fields of organic chemistry, biochemistry, and pharmacology. BCEE is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of several other compounds, including derivatives of benzhydryl chloride, such as benzhydryl bromide and benzhydryl sulfate.

Scientific Research Applications

Alternative Fuels and Energy Sources

  • Dimethyl ether (DME) is considered an attractive alternative to conventional diesel fuel for compression ignition engines due to its environmental benefits and energy security implications. Studies have explored DME's fuel properties, combustion performance, and exhaust emission characteristics, highlighting its low NOx, HC, CO, and PM emissions due to its superior atomization and vaporization characteristics compared to conventional diesel. High exhaust gas recirculation (EGR) rates can be used in DME engines to reduce NOx emission without increasing soot emission, owing to DME's soot-free combustion properties (Park & Lee, 2014).

Chemical Recycling of Carbon Dioxide

  • The chemical recycling of carbon dioxide into fuels, with an emphasis on producing alcohols using renewable energy sources, presents a complementary technology to carbon sequestration and storage. This area of research focuses on minimizing hydrogen consumption, producing easily stored and transported fuels, and leveraging solar energy for the reduction reaction of CO2 (Centi & Perathoner, 2009).

Green Chemistry and Sustainable Practices

  • The phytochemistry community's response to green chemistry since the introduction of the U.S. Environmental Protection Agency's "Pollution Prevention Act" in 1990 has shown progress mainly in the extraction stage of research, with a move away from highly hazardous solvents like diethyl ether, benzene, and carbon tetrachloride. The review highlights the need for further advancements in purification procedures to replace solvents such as chloroform, dichloromethane, and hexane with more sustainable alternatives (Funari et al., 2023).

Ionic Liquids for Diverse Applications

  • Ether- and alcohol-functionalized ionic liquids (ILs) have been explored for their unique physicochemical properties and applications across various disciplines. These functionalized ILs are used as electrolytes, in extractions, gas separations, carbon capture, polymer chemistry, and more, highlighting their potential as sustainable alternatives in chemical processes (Tang, Baker, & Zhao, 2012).

Environmental and Health Impacts of Flame Retardants

  • The occurrence, fate, and toxic effects of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food have been critically reviewed. This research emphasizes the need for more data on the environmental and health impacts of these compounds as they begin to replace legacy polybrominated diphenyl ethers (PBDEs) due to similar toxic characteristics (Zuiderveen, Slootweg, & de Boer, 2020).

Safety and Hazards

Benzhydryl 2-chloroethyl ether is flammable and its containers may explode when heated. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with eyes, skin, or clothing. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

[2-chloroethoxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVASENTCOLNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186341
Record name Benzhydryl 2-chloroethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32669-06-0
Record name Benzhydryl 2-chloroethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032669060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzhydryl 2-chloroethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.27 g of 2-chloroethanol in dry benzene (3.5 ml) was added 0.8 g of conc. sulfuric acid and the mixture was heated, under argon atmosphere, at 50° C. To the mixture was added slowly a solution of 5.0 g of benzhydrol in dry benzene (6.5 ml) and, after 30 minutes from the addition, the whole mixture was refluxed for 1.5 hours. After the mixture was allowed to cool, the benzene layer was washed with water and dried over anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure, to give 6.7 g of benzhydryl 2-chloroethyl ether.
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
solvent
Reaction Step Two

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